1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Brand Name: Vulcanchem
CAS No.: 2034361-12-9
VCID: VC6582419
InChI: InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2
SMILES: C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br
Molecular Formula: C17H17BrN2OS
Molecular Weight: 377.3

1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine

CAS No.: 2034361-12-9

VCID: VC6582419

Molecular Formula: C17H17BrN2OS

Molecular Weight: 377.3

* For research use only. Not for human or veterinary use.

1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine - 2034361-12-9

Description

1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound that combines a bromobenzoyl group with a thienopyridine moiety attached to an azetidine ring. This compound is of interest in pharmaceutical and chemical research due to its unique structure, which may confer specific biological activities.

Biological Activity and Potential Applications

While specific biological activities of 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine are not reported in the search results, compounds with similar structures (e.g., thienopyridines and azetidines) have been explored for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, further studies are needed to explore its chemical properties, biological activities, and potential applications. The unique combination of structural elements in this compound suggests it could be a candidate for drug discovery efforts targeting specific biological pathways.

CAS No. 2034361-12-9
Product Name 1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Molecular Formula C17H17BrN2OS
Molecular Weight 377.3
IUPAC Name (2-bromophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C17H17BrN2OS/c18-15-4-2-1-3-14(15)17(21)20-10-13(11-20)19-7-5-16-12(9-19)6-8-22-16/h1-4,6,8,13H,5,7,9-11H2
Standard InChIKey MGNXKVLTHWYSTI-UHFFFAOYSA-N
SMILES C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC=CC=C4Br
Solubility not available
PubChem Compound 119099965
Last Modified Aug 18 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator